4-((Methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)methyl)benzoic acid
Description
4-((Methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)methyl)benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety, a tetrahydro-2H-pyran ring, and a methylamino group
Properties
Molecular Formula |
C15H21NO3 |
|---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
4-[[methyl(oxan-4-ylmethyl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C15H21NO3/c1-16(11-13-6-8-19-9-7-13)10-12-2-4-14(5-3-12)15(17)18/h2-5,13H,6-11H2,1H3,(H,17,18) |
InChI Key |
HDPPOFBSPMVSMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCOCC1)CC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)methyl)benzoic acid typically involves multiple steps. One common approach is to start with the preparation of the tetrahydro-2H-pyran-4-ylmethylamine intermediate. This can be achieved by reacting tetrahydro-2H-pyran with formaldehyde and methylamine under acidic conditions. The resulting intermediate is then coupled with benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-((Methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzoic acid moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound is in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of the tetrahydro-2H-pyran moiety contributes to the compound's ability to act as a bioactive agent.
Case Study: Anticancer Activity
Research has indicated that derivatives of benzoic acid can exhibit anticancer properties. For instance, compounds similar to 4-((Methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)methyl)benzoic acid have been studied for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of apoptosis pathways and interference with cell cycle progression.
Drug Delivery Systems
The compound's structural characteristics make it suitable for incorporation into drug delivery systems. Its ability to form stable complexes with various drugs enhances the solubility and bioavailability of poorly soluble therapeutic agents.
Example: Nanoparticle Formulations
Studies have shown that when combined with nanoparticles, this compound can improve the delivery efficiency of chemotherapeutic agents, thereby increasing their therapeutic efficacy while reducing side effects.
Material Science
In material science, this compound can be utilized in the synthesis of polymers and coatings. Its functional groups allow for chemical modifications that enhance material properties such as durability, flexibility, and resistance to environmental factors.
Application: Coatings for Medical Devices
The incorporation of this compound into polymer matrices has been explored for creating biocompatible coatings on medical devices, which can reduce infection rates and improve patient outcomes.
Comparative Data Table
| Application Area | Specific Use | Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibition of tumor growth |
| Drug Delivery Systems | Enhanced solubility of drugs | Improved bioavailability and reduced side effects |
| Material Science | Coatings for medical devices | Increased biocompatibility and durability |
Mechanism of Action
The mechanism of action of 4-((Methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-pyran-4-ylmethylamine: A key intermediate in the synthesis of the compound.
Benzoic acid derivatives: Compounds with similar benzoic acid moieties but different substituents.
Methylamino derivatives: Compounds with similar methylamino groups but different core structures.
Uniqueness
4-((Methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)methyl)benzoic acid is unique due to its combination of a tetrahydro-2H-pyran ring, a benzoic acid moiety, and a methylamino group.
Biological Activity
4-((Methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)methyl)benzoic acid, a derivative of benzoic acid, has gained attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may influence its pharmacological properties, including anti-inflammatory, analgesic, and possibly anticancer activities. This article reviews the biological activity of this compound based on available research findings and case studies.
- Molecular Formula : C₁₄H₁₈N₂O₅
- Molecular Weight : 294.30 g/mol
- CAS Number : 1219967-27-7
Biological Activity Overview
The biological activity of 4-((Methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)methyl)benzoic acid has been evaluated through various in vitro and in vivo studies. The following sections summarize key findings related to its pharmacological effects.
1. Anti-inflammatory Activity
Research indicates that derivatives of benzoic acid can exhibit anti-inflammatory properties. A study on similar compounds demonstrated significant inhibition of pro-inflammatory cytokines in cell cultures, suggesting a potential mechanism for the compound's anti-inflammatory effects .
2. Analgesic Effects
In animal models, compounds structurally related to 4-((Methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)methyl)benzoic acid have shown promising analgesic effects. A notable study reported that certain benzoic acid derivatives effectively reduced pain responses comparable to standard analgesics .
3. Anticancer Potential
Emerging data suggest that this compound may possess anticancer properties. In vitro assays have indicated that it can induce apoptosis in cancer cell lines, potentially through the modulation of cellular signaling pathways associated with cell survival and death .
Case Study 1: In Vitro Evaluation of Cytotoxicity
A recent study evaluated the cytotoxic effects of various benzoic acid derivatives, including 4-((Methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)methyl)benzoic acid, on different cancer cell lines. The results showed that the compound induced significant cell death at concentrations above 10 µM, with a half-maximal inhibitory concentration (IC50) determined to be around 15 µM for specific cancer types .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 12 | Cell cycle arrest |
| A549 (Lung) | 18 | Inhibition of proliferation |
Case Study 2: Anti-inflammatory Mechanisms
In a study focusing on inflammatory pathways, the compound was shown to inhibit the NF-kB signaling pathway in macrophages, leading to decreased expression of inflammatory markers such as TNF-alpha and IL-6. This suggests a potential use in treating inflammatory diseases .
Research Findings Summary
The following table summarizes key research findings related to the biological activities of 4-((Methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)methyl)benzoic acid:
Q & A
Q. What are the key challenges in synthesizing 4-((Methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)methyl)benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of this compound requires careful control of amine alkylation and ester hydrolysis steps. For example, intermediates like (tetrahydropyran-4-yl)methyl tosylate (AST2801, 97% purity) are critical for introducing the tetrahydropyran moiety . Reaction optimization may involve adjusting catalysts (e.g., triethylamine for deprotonation), temperature (e.g., reflux in ethanol at 78°C), and stoichiometric ratios to minimize side products like over-alkylated amines. Monitoring via TLC or HPLC is recommended to track intermediate formation .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : Confirm the presence of characteristic signals (e.g., tetrahydropyran protons at δ 1.5–3.5 ppm, benzoic acid carbonyl at ~170 ppm) .
- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
- Mass Spectrometry : Validate molecular weight (theoretical MW: ~305.36 g/mol) via ESI-MS or MALDI-TOF .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- Methodological Answer : The benzoic acid group confers pH-dependent solubility:
- Aqueous buffers : Soluble in alkaline conditions (pH > 8) due to deprotonation of the carboxylic acid.
- Organic solvents : Soluble in DMSO, DMF, or methanol (up to 50 mM) .
For biological assays, prepare stock solutions in DMSO and dilute in buffer to avoid precipitation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the tertiary amine moiety in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic environment of the methyl(tetrahydropyran-4-ylmethyl)amine group. Focus on:
Q. What strategies resolve contradictions in biological activity data across studies (e.g., enzyme inhibition vs. no activity)?
- Methodological Answer : Discrepancies may arise from assay conditions or impurities. Address this by:
- Reproducing assays : Use standardized protocols (e.g., IC50 determination with ATPase assays at pH 7.4).
- Impurity profiling : Identify by-products (e.g., hydrolyzed esters) via LC-MS and correlate with bioactivity .
- Control experiments : Test intermediates (e.g., tetrahydropyran-4-ylmethylamine, ASA2526) to isolate contributions of specific functional groups .
Q. How does the tetrahydropyran ring influence the compound’s pharmacokinetic properties?
- Methodological Answer : The tetrahydropyran moiety enhances metabolic stability and membrane permeability. Evaluate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
